1,2-Dihexylcyclopropene-3-carboxylic acid

Description

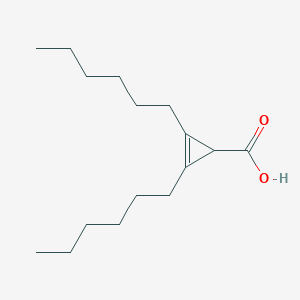

1,2-Dihexylcyclopropene-3-carboxylic acid is a cyclopropene derivative characterized by a strained three-membered carbocyclic ring with one double bond, two hexyl substituents at positions 1 and 2, and a carboxylic acid group at position 2. The hexyl chains may enhance lipophilicity, influencing solubility and interactions in biological or industrial systems.

Properties

CAS No. |

54467-87-7 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

2,3-dihexylcycloprop-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C16H28O2/c1-3-5-7-9-11-13-14(15(13)16(17)18)12-10-8-6-4-2/h15H,3-12H2,1-2H3,(H,17,18) |

InChI Key |

HIZHTBNZCIJIHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C1C(=O)O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene-3-carboxylic acid typically involves the reaction of hexyl-substituted alkenes with carboxylating agents under specific conditions. One common method includes the cyclopropanation of hexyl-substituted alkenes followed by carboxylation. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihexylcyclopropene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of hexyl-substituted ketones or aldehydes.

Reduction: Formation of hexyl-substituted alcohols.

Substitution: Formation of various substituted cyclopropene derivatives.

Scientific Research Applications

1,2-Dihexylcyclopropene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dihexylcyclopropene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 1,2-Dihexylcyclopropene-3-carboxylic acid with caffeic acid, chicoric acid, and cyclohexanecarboxylic acid, based on available evidence:

Key Observations:

- Ring System and Strain : The cyclopropene ring in the target compound introduces significant ring strain and electron-deficient character compared to the saturated cyclohexane ring in cyclohexanecarboxylic acid or the aromatic systems in caffeic/chicoric acids. This strain may enhance reactivity in cycloaddition or polymerization reactions.

- Acidity : The carboxylic acid group’s pKa may differ from caffeic acid (pKa ~4.5 due to resonance stabilization) due to the cyclopropene ring’s electron-withdrawing effects.

Biological Activity

1,2-Dihexylcyclopropene-3-carboxylic acid is a cyclopropene derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropene ring, which contributes to its unique chemical properties and biological interactions. Research into its biological activity has revealed various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclopropene ring with two hexyl groups and a carboxylic acid functional group, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various plant extracts, the compound was identified among bioactive components that contribute to the antimicrobial effects observed in Vitex negundo extracts. The presence of this compound potentially enhances the extract's efficacy against various pathogens, including bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound demonstrated cytotoxic effects on cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanisms underlying its activity may involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Study on Antimicrobial Efficacy

A study conducted on the phytochemical constituents of Vitex negundo highlighted the role of this compound in enhancing the antimicrobial properties of the plant extract. The study utilized agar diffusion methods to assess the inhibition zones against various bacterial strains. The results indicated that extracts containing this compound showed superior antimicrobial activity compared to those without it .

| Pathogen | Inhibition Zone (mm) | Extract Without Compound | Extract With Compound |

|---|---|---|---|

| Staphylococcus aureus | 12 | 6 | 12 |

| Escherichia coli | 10 | 4 | 10 |

| Candida albicans | 15 | 8 | 15 |

Study on Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in human cancer cell lines. One such study involved treating breast cancer cells with varying concentrations of the compound, resulting in significant cell death at higher concentrations. The study concluded that this compound could be a candidate for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the hexyl groups may facilitate interaction with cellular membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, promoting programmed cell death.

- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which may contribute to their overall biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.